5-(Trifluoromethyl)imidazo[1,2-a]pyridine chemical structure and properties
5-(Trifluoromethyl)imidazo[1,2-a]pyridine chemical structure and properties
Topic: 5-(Trifluoromethyl)imidazo[1,2-a]pyridine: Chemical Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Structural Significance
5-(Trifluoromethyl)imidazo[1,2-a]pyridine is a specialized fluorinated heterocyclic scaffold increasingly utilized in modern drug discovery. As a derivative of the "privileged" imidazo[1,2-a]pyridine core (found in drugs like Zolpidem and Alpidem), this specific isomer introduces a trifluoromethyl (-CF₃) group at the sterically congested 5-position (the peri position).
This modification serves three critical functions in medicinal chemistry:
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Metabolic Blocking: The bulky, electron-withdrawing -CF₃ group protects the oxidation-prone C5 position and sterically shields the bridgehead nitrogen.
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Lipophilicity Modulation: It significantly increases logP, facilitating membrane permeability.
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Conformational Control: The peri-interaction between the 5-CF₃ group and substituents at the C3 position forces specific torsional constraints, useful for locking bioactive conformations.
Chemical Structure and Properties[1][2][3][4][5]
Numbering and Regiochemistry
Correct IUPAC numbering is critical for this scaffold, as the fusion point and heteroatom placement dictate the "5-position."
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Bridgehead Nitrogen: Position 4.[1]
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5-Position: The carbon atom of the pyridine ring immediately adjacent to the bridgehead nitrogen. This creates a unique steric environment due to its proximity to the imidazole ring's C3 position.
Physicochemical Profile:
| Property | Value / Description | Note |
| Molecular Formula | C₈H₅F₃N₂ | |
| Molecular Weight | 186.13 g/mol | |
| CAS Number | 944580-80-7 | Parent scaffold |
| LogP (Predicted) | ~2.1 - 2.4 | Higher than unsubstituted parent (~1.[2]2) |
| pKa (Conjugate Acid) | ~3.5 - 4.5 (Est.) | Reduced basicity at N1 due to -CF₃ electron withdrawal |
| H-Bond Acceptors | 2 (N1, F atoms) | N1 is the primary acceptor |
| Electronic Effect | Strong Deactivation | Pyridine ring is electron-deficient; Imidazole ring is π-excessive but moderated by CF₃ |
Synthetic Pathways[8][9][10][11]
The synthesis of 5-(trifluoromethyl)imidazo[1,2-a]pyridine requires precise regiochemical control. The most robust method involves the cyclocondensation of 2-aminopyridines with α-haloketones (Hantzsch-type condensation).
Retrosynthetic Analysis
To access the 5-substituted fused system, the starting material must be substituted at the 6-position of the pyridine ring.
Caption: Retrosynthetic logic confirming the 2-amino-6-CF3-pyridine precursor is required for the 5-CF3 product.
Detailed Experimental Protocol
Reaction: Condensation of 2-amino-6-(trifluoromethyl)pyridine with chloroacetaldehyde.
Reagents:
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2-Amino-6-(trifluoromethyl)pyridine (1.0 equiv)
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Chloroacetaldehyde (50% wt in water) (1.5 equiv)
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Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
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Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)
Step-by-Step Methodology:
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Preparation: Dissolve 2-amino-6-(trifluoromethyl)pyridine (e.g., 10 mmol) in Ethanol (30 mL) in a round-bottom flask.
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Addition: Add NaHCO₃ (20 mmol) followed by the dropwise addition of chloroacetaldehyde (15 mmol).
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Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Note: The electron-withdrawing CF₃ group reduces the nucleophilicity of the ring nitrogen, potentially requiring longer reaction times compared to non-fluorinated analogs.
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Work-up: Cool to room temperature. Remove ethanol under reduced pressure.
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Extraction: Dilute the residue with water and extract with Ethyl Acetate (3x).
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Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation:
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¹H NMR: Look for the characteristic doublet of doublets for the pyridine protons and the two singlets (or doublets) for the imidazole C2/C3 protons. The C5-CF₃ group will cause a downfield shift and splitting in nearby protons due to through-space coupling.
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¹⁹F NMR: A singlet around -60 to -65 ppm confirms the CF₃ group integrity.
Reactivity & Functionalization[1][3][11][12]
The 5-CF₃ group profoundly alters the reactivity landscape of the scaffold, particularly regarding Electrophilic Aromatic Substitution (EAS) at the C3 position.
C3-Functionalization (The "Peri" Effect)
The C3 position is the standard site for EAS (e.g., halogenation, formylation). However, the 5-CF₃ group exerts a steric and electronic penalty .
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Steric Hindrance: The Van der Waals radius of CF₃ is similar to an isopropyl group. It clashes with substituents entering at C3.
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Electronic Deactivation: The -I (inductive) effect deactivates the imidazole ring, making C3 less nucleophilic than in the parent system.
Implication: Reactions at C3 (e.g., Vilsmeier-Haack formylation or NIS iodination) will proceed slower and may require elevated temperatures or stronger electrophiles.
Caption: Reactivity map highlighting the steric and electronic influence of the 5-CF3 group on the C3 nucleophilic center.
Metal-Catalyzed Cross-Couplings
Once halogenated (e.g., 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine), the scaffold undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Optimization Tip: Use bulky phosphine ligands (e.g., XPhos, RuPhos) to overcome the steric crowding at the C3-C5 interface during the oxidative addition/reductive elimination steps.
Medicinal Chemistry Applications
Metabolic Stability
The 5-position in imidazo[1,2-a]pyridines is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Substituting this hydrogen with CF₃ blocks this pathway, extending the half-life (
Case Studies & Bioisosterism
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GABA-A Modulators: Analogs of Zolpidem where the 5-methyl is replaced by 5-CF₃ often show retained binding affinity but altered subtype selectivity and improved metabolic profiles.
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Kinase Inhibitors: The scaffold is used to orient the nitrogen lone pair (N1) to interact with the hinge region of kinases, while the CF₃ group occupies hydrophobic pockets (e.g., the gatekeeper region).
References
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General Synthesis of Imidazo[1,2-a]pyridines
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Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link
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Fluorine in Medicinal Chemistry
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Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
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- Gudmundsson, K. S., et al. "Synthesis of 6- and 7-substituted imidazo[1,2-a]pyridines." Synthetic Communications, 1997.
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C3 Functionalization & Steric Effects
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Koubachi, J., et al. "Direct C-3 arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011. Link
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Commercial Source & Data
